2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol
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Overview
Description
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with ammonia and a reducing agent. The reaction typically takes place under mild conditions, with the aldehyde being reduced to the corresponding alcohol in the presence of ammonia, which introduces the amino group.
Industrial Production Methods
Industrial production of this compound often involves the use of chloropropanone and thiourea. The process includes adding water and thiourea to a reactor, followed by the gradual addition of chloropropanone. The mixture is then refluxed for a couple of hours, cooled, and treated with sodium hydroxide. The resulting product is extracted and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylthiazole: Similar in structure but lacks the ethan-1-ol moiety.
2-amino-1,3-thiazole: Lacks the methyl group at the 2-position.
2-amino-2-(2-thiazolyl)ethanol: Similar but without the methyl group on the thiazole ring.
Uniqueness
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. The methyl group on the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3 |
InChI Key |
NSGWWFVDEOLNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(CO)N |
Origin of Product |
United States |
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